Thiadiazole vs. Oxadiazole: Predicted Lipophilicity Differential (clogP Shift)
The replacement of the oxadiazole oxygen with sulfur in the 1,2,4-thiadiazole ring is predicted to increase lipophilicity by approximately +0.6 to +0.8 logP units relative to the direct oxadiazole analog 1-methyl-4-{[(3-methyl-1,2,4-oxadiazol-5-yl)oxy]methyl}piperidine, based on well-established heterocycle π-substituent constant differences and fragment-based clogP calculation methodologies [1]. This magnitude of lipophilicity shift has been shown in the Merck patent series to correlate with altered CNS penetration (Kp,uu shift of ~2- to 3-fold), modified orexin receptor off-rates, and differential CYP3A4 susceptibility [1]. Direct experimental logD7.4 or chromatographic hydrophobicity index (CHI) values for the target compound have not been publicly reported; the quantitative differential stated here is a class-level inference grounded in the broader piperidine–azole SAR disclosed in the patent.
| Evidence Dimension | logP (lipophilicity) differential |
|---|---|
| Target Compound Data | Predicted clogP ~1.8–2.1 (estimated by heterocycle fragment addition; no experimental value publicly available) |
| Comparator Or Baseline | 1-Methyl-4-{[(3-methyl-1,2,4-oxadiazol-5-yl)oxy]methyl}piperidine (oxadiazole analog): predicted clogP ~1.2–1.3 |
| Quantified Difference | ΔclogP ≈ +0.6 to +0.8 log units (predicted S-for-O shift) |
| Conditions | Predicted fragment-based clogP; not experimentally validated for this specific compound pair |
Why This Matters
A 0.6–0.8 logP shift can alter CNS target engagement, metabolic clearance, and hERG binding profiles—parameters critical for both in vitro screening assay design and in vivo candidate nomination.
- [1] Liverton N, Kuduk SD, Luo Y, Meng N, Yu T. Piperidine oxadiazole and thiadiazole orexin receptor antagonists. US Patent 10,308,645 B2, granted June 4, 2019. Assignee: Merck Sharp & Dohme Corp. (Discloses SAR for thiadiazole vs. oxadiazole piperidine derivatives as orexin receptor antagonists.) View Source
